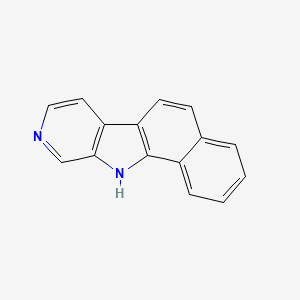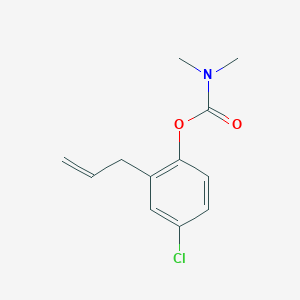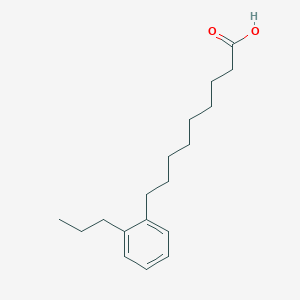
9-(2-Propylphenyl)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Propylphenyl)nonanoic acid is an organic compound that belongs to the class of fatty acids It is characterized by a nonanoic acid chain attached to a 2-propylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Propylphenyl)nonanoic acid typically involves the esterification of nonanoic acid with 2-propylphenol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve the ozonolysis of oleic acid to produce nonanoic acid, which is then esterified with 2-propylphenol. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 9-(2-Propylphenyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
9-(2-Propylphenyl)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on lipid bilayers and cell membranes.
Medicine: Investigated for its potential use in drug formulations and as a bioactive compound.
Industry: Utilized in the production of plasticizers, flavorings, and fragrances
作用機序
The mechanism of action of 9-(2-Propylphenyl)nonanoic acid involves its interaction with lipid bilayers, potentially affecting membrane fluidity and stability. This compound may also interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to integrate into lipid membranes suggests a significant role in modulating membrane-associated processes .
類似化合物との比較
Nonanoic Acid: A nine-carbon fatty acid with similar structural properties but lacking the 2-propylphenyl group.
Octanoic Acid: An eight-carbon fatty acid with similar chemical properties but shorter chain length.
Decanoic Acid: A ten-carbon fatty acid with similar chemical properties but longer chain length.
Uniqueness: 9-(2-Propylphenyl)nonanoic acid is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in the modulation of lipid bilayers and as a precursor for more complex organic compounds .
特性
CAS番号 |
30536-68-6 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC名 |
9-(2-propylphenyl)nonanoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-11-16-13-9-10-14-17(16)12-7-5-3-4-6-8-15-18(19)20/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,19,20) |
InChIキー |
YGKZIGPHFUFUBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



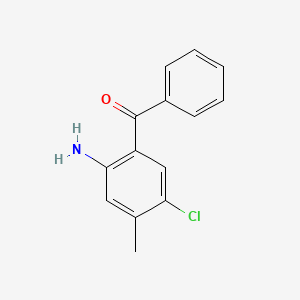

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
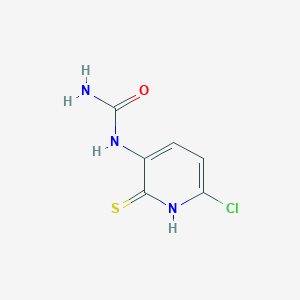
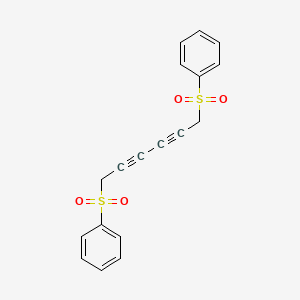
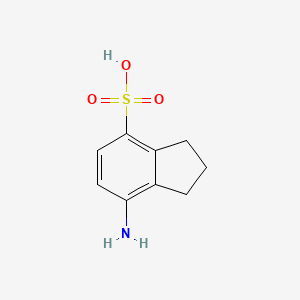
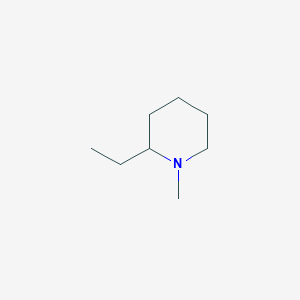
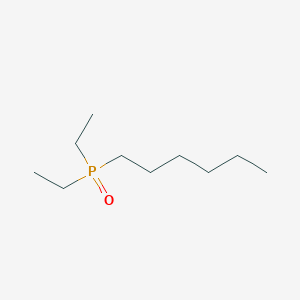

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
